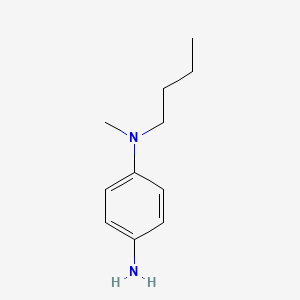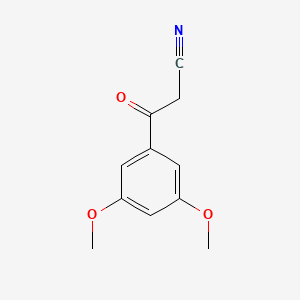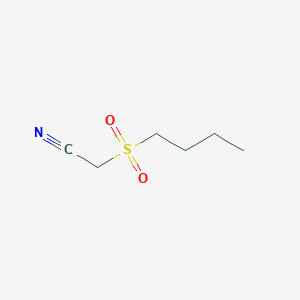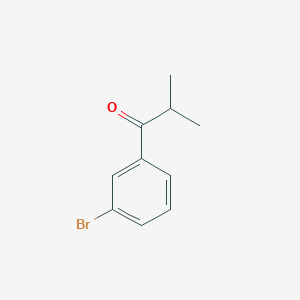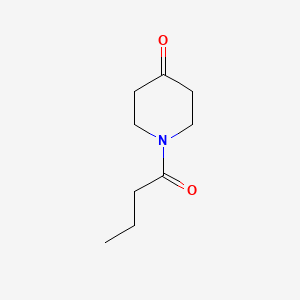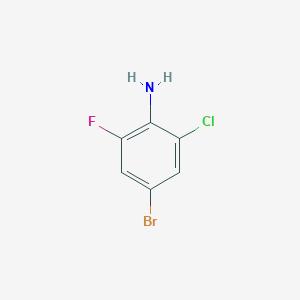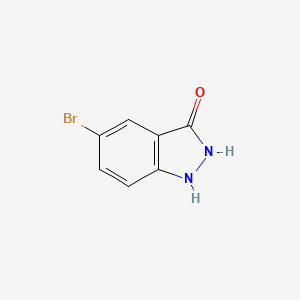
5-溴-1H-吲唑-3-醇
描述
5-Bromo-1H-indazol-3-ol is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a pyrazole ring fused to a benzene ring
科学研究应用
5-Bromo-1H-indazol-3-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
Target of Action
5-Bromo-1H-Indazol-3-ol is a derivative of the indazole family . Indazole derivatives have been found to have a wide variety of medicinal applications, including as kinase inhibitors . The primary targets of 5-Bromo-1H-Indazol-3-ol are likely to be similar to those of other indazole derivatives, such as CHK1 and CHK2 kinases and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and volume regulation, respectively .
Mode of Action
It is believed to interact with its targets (chk1, chk2, and h-sgk) to inhibit, regulate, or modulate their activity . This interaction can lead to changes in the cell cycle and cell volume regulation, potentially leading to the treatment of diseases such as cancer .
Biochemical Pathways
The biochemical pathways affected by 5-Bromo-1H-Indazol-3-ol are likely to be those involving its primary targets. For example, CHK1 and CHK2 are involved in the DNA damage response pathway, while h-sgk is involved in the regulation of cell volume . By interacting with these targets, 5-Bromo-1H-Indazol-3-ol could potentially affect these pathways and their downstream effects.
Pharmacokinetics
Other indazole derivatives have been found to have good bioavailability , suggesting that 5-Bromo-1H-Indazol-3-ol may also have favorable ADME properties.
Result of Action
The molecular and cellular effects of 5-Bromo-1H-Indazol-3-ol’s action are likely to be related to its interaction with its targets and the subsequent changes in the biochemical pathways they are involved in. For example, by inhibiting CHK1 and CHK2, it could potentially induce cell cycle arrest, leading to the death of cancer cells . Similarly, by modulating h-sgk, it could affect cell volume regulation .
Action Environment
The action, efficacy, and stability of 5-Bromo-1H-Indazol-3-ol could be influenced by various environmental factors. For example, the pH of the environment could affect its solubility and therefore its bioavailability . Additionally, the presence of other substances, such as proteins or other drugs, could potentially interact with 5-Bromo-1H-Indazol-3-ol and affect its action .
生化分析
Biochemical Properties
5-bromo-1H-indazol-3-ol plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. One notable interaction is with the enzyme 5-lipoxygenase, which catalyzes the oxidation of arachidonic acid to 5-hydroperoxyeicosatetraenoic acid . By inhibiting this enzyme, 5-bromo-1H-indazol-3-ol can modulate inflammatory responses. Additionally, this compound has been shown to interact with protein kinases, which are essential in regulating various cellular processes, including cell division and apoptosis . The nature of these interactions often involves the binding of 5-bromo-1H-indazol-3-ol to the active site of the enzyme, thereby preventing substrate access and subsequent catalytic activity.
Cellular Effects
The effects of 5-bromo-1H-indazol-3-ol on various cell types and cellular processes are profound. In cancer cells, this compound has demonstrated the ability to inhibit cell proliferation and induce apoptosis . This is achieved through the modulation of cell signaling pathways, such as the inhibition of protein kinases involved in cell cycle regulation. Furthermore, 5-bromo-1H-indazol-3-ol can influence gene expression by altering the activity of transcription factors, leading to changes in cellular metabolism and function . These effects highlight the potential of 5-bromo-1H-indazol-3-ol as a therapeutic agent in cancer treatment.
Molecular Mechanism
At the molecular level, 5-bromo-1H-indazol-3-ol exerts its effects through several mechanisms. One primary mechanism is the inhibition of enzyme activity by binding to the active site, as seen with 5-lipoxygenase . This binding prevents the enzyme from catalyzing its substrate, thereby reducing the production of inflammatory mediators. Additionally, 5-bromo-1H-indazol-3-ol can activate or inhibit protein kinases, leading to alterations in phosphorylation states of various proteins involved in cell signaling pathways . These changes can result in the modulation of gene expression and cellular responses, such as apoptosis and cell cycle arrest.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-bromo-1H-indazol-3-ol have been observed to change over time. The stability of this compound is a critical factor in its effectiveness. Studies have shown that 5-bromo-1H-indazol-3-ol remains stable under standard laboratory conditions, but its activity can diminish over extended periods due to degradation . Long-term exposure to 5-bromo-1H-indazol-3-ol in cell cultures has revealed sustained inhibition of cell proliferation and induction of apoptosis, indicating its potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of 5-bromo-1H-indazol-3-ol vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit tumor growth without significant toxicity . At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed . These findings suggest that careful dosage optimization is necessary to maximize the therapeutic benefits of 5-bromo-1H-indazol-3-ol while minimizing adverse effects.
Metabolic Pathways
5-bromo-1H-indazol-3-ol is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can be metabolized by liver enzymes, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, affecting metabolic flux and altering metabolite levels within cells. Understanding these metabolic pathways is crucial for optimizing the therapeutic use of 5-bromo-1H-indazol-3-ol and predicting potential drug interactions.
Transport and Distribution
Within cells and tissues, 5-bromo-1H-indazol-3-ol is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in target tissues, enhancing its therapeutic efficacy. Additionally, the distribution of 5-bromo-1H-indazol-3-ol can be influenced by its chemical properties, such as solubility and affinity for cellular membranes .
Subcellular Localization
The subcellular localization of 5-bromo-1H-indazol-3-ol is a key factor in its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . Once localized, 5-bromo-1H-indazol-3-ol can exert its effects on specific biomolecules within these compartments, further modulating cellular processes and responses.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-1H-indazol-3-ol can be achieved through several methods. One common approach involves the cyclization of 2-bromoaniline with formic acid and nitrous acid, followed by oxidation. Another method includes the use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to introduce the bromine atom at the desired position .
Industrial Production Methods
Industrial production of 5-bromo-1H-indazol-3-ol typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
5-Bromo-1H-indazol-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The bromine atom can be reduced to form 1H-indazol-3-ol.
Substitution: The bromine atom can be substituted with other functional groups, such as amino or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or alkyl halides.
Major Products Formed
Oxidation: Formation of 5-bromo-1H-indazol-3-one.
Reduction: Formation of 1H-indazol-3-ol.
Substitution: Formation of various substituted indazole derivatives.
相似化合物的比较
Similar Compounds
1H-indazole: Lacks the bromine atom and hydroxyl group, resulting in different chemical properties and biological activities.
5-chloro-1H-indazol-3-ol: Similar structure but with a chlorine atom instead of bromine, leading to variations in reactivity and potency.
1H-indazol-3-ol: Lacks the bromine atom, affecting its chemical behavior and applications.
Uniqueness
5-Bromo-1H-indazol-3-ol is unique due to the presence of both a bromine atom and a hydroxyl group, which confer distinct chemical reactivity and biological activity. These functional groups enhance its potential as a versatile compound in various research and industrial applications .
属性
IUPAC Name |
5-bromo-1,2-dihydroindazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O/c8-4-1-2-6-5(3-4)7(11)10-9-6/h1-3H,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHZCARQYJVMUOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10616313 | |
| Record name | 5-Bromo-1,2-dihydro-3H-indazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10616313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7364-27-4 | |
| Record name | 5-Bromo-1,2-dihydro-3H-indazol-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7364-27-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-1,2-dihydro-3H-indazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10616313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-1,2-dihydro-3H-indazol-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



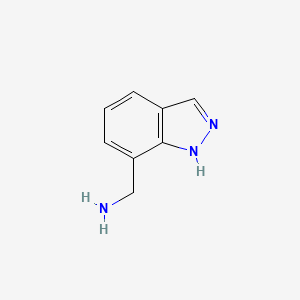
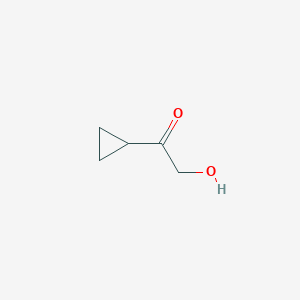
![[(2,5-Dimethylphenyl)methyl]hydrazine](/img/structure/B1287562.png)
